![molecular formula C6H7NO2 B2524285 4-氮杂螺[2.4]庚烷-5,7-二酮 CAS No. 2016226-73-4](/img/structure/B2524285.png)

4-氮杂螺[2.4]庚烷-5,7-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

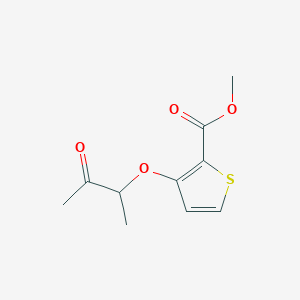

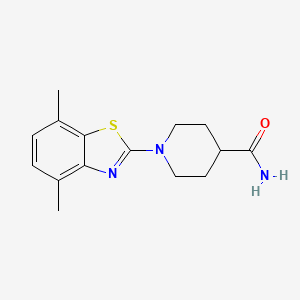

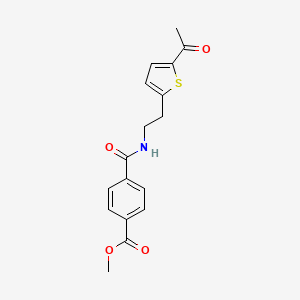

4-Azaspiro[2.4]heptane-5,7-dione is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The structure of this compound features a spirocyclic framework, which is a bicyclic system where two rings are joined at a single carbon atom. The presence of the azaspiro moiety is a common feature in molecules that exhibit a range of biological activities, including antibacterial and anticonvulsant properties .

Synthesis Analysis

The synthesis of derivatives of 4-Azaspiro[2.4]heptane-5,7-dione has been reported through various methods. One approach involves the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a ruthenium catalyst, which provides a key intermediate for the synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety found in quinolone antibacterial agents . Another method includes the synthesis of 6-methyl-1-substituted derivatives, which have shown significant anticonvulsant activity . Additionally, the rearrangement of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-diones has been utilized to create highly functionalized pyrazolone systems .

Molecular Structure Analysis

The molecular structure of 4-Azaspiro[2.4]heptane-5,7-dione derivatives has been explored through X-ray crystallographic analysis, particularly in the context of chiral quinolone antibacterial agents. The absolute configurations of the substituents on the azaspiro moiety have been determined, which is crucial for understanding the stereochemical structure-activity relationships of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 4-Azaspiro[2.4]heptane-5,7-dione derivatives has been investigated in various studies. For instance, the epoxidation of certain derivatives and their subsequent reaction with nucleophilic reagents have been examined, with the resulting products depending on the type of diazaspiro compound and the nucleophile used . This highlights the versatility of the azaspiro moiety in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Azaspiro[2.4]heptane-5,7-dione derivatives are critical for their pharmacological profiles. For example, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes exhibited high affinity and selectivity at the dopamine D3 receptor, with favorable pharmacokinetic properties and selectivity over the hERG channel . In another study, novel quinoline derivatives containing the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety demonstrated potent antibacterial activity against respiratory pathogens, with excellent in vivo activity and favorable toxicological profiles . These properties are essential for the development of new therapeutic agents.

科学研究应用

在亲脂性调节中的应用

4-氮杂螺化合物,如氮杂螺[3.3]庚烷,已被分析其在药物化学中修饰亲脂性的作用。有趣的是,与吗啉、哌啶和哌嗪等更传统的杂环相比,在这些化合物中引入螺环中心可以降低亲脂性(以 logD 7.4 衡量)。亲脂性的这种改变可归因于添加螺环中心带来的碱性的变化,尽管具体影响因不同的结构修饰而异。尽管具有这些特性,但氮杂螺[3.3]庚烷可能并不总是作为吗啉、哌啶和哌嗪的合适的生物等排体,因为当不将其用作末端基团时,分子几何形状会发生显着变化 (Degorce, Bodnarchuk, & Scott, 2019)。

在抗菌和抗肿瘤活性中的作用

4-氮杂螺化合物已被探索其抗菌和抗肿瘤潜力。具体来说,某些衍生物已显示出对一系列呼吸道病原体的有效抗菌活性,包括革兰氏阳性和革兰氏阴性菌株,以及非典型菌株。它们在治疗由多重耐药病原体引起的小鼠肺炎模型方面也显示出体内效果 (Odagiri 等人,2013)。此外,新型 1-氧杂-4-氮杂螺[4.5]癸-6,9-二烯-3,8-二酮对各种人类癌细胞系表现出显着的抗癌活性,表明其作为治疗剂的潜力 (Yang 等人,2019)。

对药物设计的贡献

在药物设计领域,4-氮杂螺化合物做出了重大贡献。它们已被整合到选择性抑制剂的结构设计中,例如多巴胺 D3 受体 (D3R) 拮抗剂。这些化合物已根据毒理学和其他初步研究中的良好特征对其选择性、药代动力学特性和发展潜力进行了表征 (Micheli 等人,2016)。此外,氮杂螺环的多样性定向合成为快速生成功能多样分子的平台,通过提供一系列新颖且相关的支架,进一步丰富了药物发现过程 (Wipf、Stephenson 和 Walczak,2004)。

属性

IUPAC Name |

4-azaspiro[2.4]heptane-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-3-5(9)7-6(4)1-2-6/h1-3H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNPJWLDVNQCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C(=O)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azaspiro[2.4]heptane-5,7-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-pentyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2524208.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)